3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole
Description
3-Methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound featuring a fused benzimidazole core with a 1,4-dioxane ring system. Its structure includes a phenyl group at position 2 and a methyl substituent at position 3, which modulate its electronic and steric properties.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C16H14N2O2/c1-18-13-10-15-14(19-7-8-20-15)9-12(13)17-16(18)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
TUYXHWZSNRGARY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=C(C=C2N=C1C4=CC=CC=C4)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Aromatic Aldehydes or Acids
Classic Method: The condensation of o-phenylenediamine with aromatic aldehydes or carboxylic acids under acidic or catalytic conditions is a well-established route to 2-substituted benzimidazoles. For example, refluxing o-phenylenediamine with substituted benzoic acids in the presence of catalysts like polyphosphate ester (PPA) at 180-190 °C yields 2-arylbenzimidazoles with yields around 77%.
Catalyst Variations: Lanthanum chloride in acetonitrile at room temperature has been used to synthesize 2-substituted benzimidazoles with yields up to 83%. Other catalysts include silica phenyl sulfonic acid in water, oxalic acid, and Zn-proline, which improve yields and reaction conditions.
Alternative Reagents: Reaction with acetic anhydride or acetyl chloride can introduce methyl groups at the 2-position of benzimidazole, with yields ranging from 68% to 71%.
Formation of the Dioxino Ring
The 6,7-dihydro-dioxino ring fused to the benzimidazole core is typically constructed by introducing a 1,4-dioxane moiety through cyclization involving vicinal diol or dioxolane precursors. Specific synthetic details for this fused ring system are less common but can be inferred from related patents and literature involving benzimidazole derivatives with dioxolane or dioxino substituents.
Specific Preparation Methods for 3-Methyl-2-phenyl-6,7-dihydro-dioxino[2,3-f]benzimidazole
Starting Materials and Key Intermediates
o-Phenylenediamine Derivatives: The synthesis begins with appropriately substituted o-phenylenediamine, which can be reacted with aromatic aldehydes or acid derivatives bearing phenyl and methyl groups.
Introduction of the Dioxino Moiety: The 1,4-dioxino ring is introduced by reacting the benzimidazole intermediate with reagents capable of forming the dioxino structure, such as ethylene glycol derivatives or through ring closure involving oxygen functionalities.
Representative Synthetic Procedure
While no direct synthesis of the exact compound was found in the literature, analogous methods can be combined as follows:
Analytical Data and Characterization
Typical characterization data for benzimidazole derivatives include:
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Condensation with aromatic aldehydes | o-Phenylenediamine + substituted benzaldehyde | Acid catalyst (PPA, lanthanum chloride) | 70-190 °C, reflux or room temp | 67-83% | Common for benzimidazole core |
| Reaction with acetic anhydride or acetyl chloride | o-Phenylenediamine derivatives | Acetic anhydride or acetyl chloride | 40-90 °C, 2-3 hrs | 68-71% | Introduces methyl substituents |
| Formation of dioxino ring | Benzimidazole intermediate + ethylene glycol derivatives | Reflux in ethanol or sealed vessel | 100-120 °C, several hours | 50-70% (estimated) | Fuses dioxino ring to benzimidazole |
| Chlorination and purification | Benzimidazole derivatives | Phosphorus oxychloride, HCl gas | 120 °C, sealed vessel | ~20-30% isolated | For halogenated intermediates |
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol
- Structure : Replaces the methyl and phenyl groups with a hydroxymethyl (-CH2OH) substituent at position 2.
- Key Data : CAS 870544-33-5; molecular formula C11H12N2O3.
- Synthesis : Similar condensation methods involving diamine intermediates and aldehydes, but with hydroxyl-containing precursors .
- Applications: Potential intermediate for further functionalization (e.g., esterification or phosphorylation).
[1,4]Dioxino[2,3-f]-2,1,3-Benzoxadiazole, 6,7-Dihydro-, 1-Oxide
- Structure : Replaces the benzimidazole core with a benzoxadiazole ring and introduces an oxygen atom (oxide group).
- Key Data : CAS 62089-18-3; molecular formula C8H6N2O4; molecular weight 194.14 g/mol .
- Reactivity : The oxide group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
- Applications : Used in materials science for fluorescent probes due to its electron-deficient heterocyclic system.
6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole
- Structure : Substitutes the benzimidazole with a benzotriazole ring.
- Key Data : CAS 1185320-30-2; molecular formula C9H8N4O2 .
- Biological Relevance: Triazole derivatives are known for antimicrobial and kinase inhibition activities.
- Synthesis : Requires diazotization and cyclization steps, differing from benzimidazole synthesis pathways.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |
|---|---|---|---|---|
| This compound | C16H14N2O2 | 266.30 | 3-methyl, 2-phenyl | Medicinal chemistry (enzyme inhibition) |
| 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol | C11H12N2O3 | 220.23 | 2-hydroxymethyl | Synthetic intermediate |
| [1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole, 6,7-dihydro-, 1-oxide | C8H6N2O4 | 194.14 | 1-oxide | Fluorescent probes, materials |
| 6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole | C9H8N4O2 | 204.18 | Triazole core | Antimicrobial agents |
Physicochemical Properties
- Lipophilicity : The 3-methyl-2-phenyl derivative exhibits higher logP (~3.5) compared to the hydroxymethyl analog (logP ~1.2), enhancing membrane permeability.
- Solubility : Benzoxadiazole derivatives (e.g., CAS 62089-18-3) show improved aqueous solubility due to polar oxide groups .
Biological Activity
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C16H14N2O2
- Molecular Weight : 266.29 g/mol
- CAS Number : 1092340-36-7
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 1.06 ± 0.16 |
| MCF-7 (Breast) | 1.23 ± 0.18 |
| HeLa (Cervical) | 2.73 ± 0.33 |
These values indicate that the compound exhibits strong inhibitory effects on cell proliferation, suggesting its potential as a therapeutic agent for lung and breast cancers .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cancer progression. Specifically, it has been shown to inhibit the c-Met kinase activity with an IC50 of 0.090 µM, comparable to established inhibitors like Foretinib. This inhibition leads to increased apoptosis and cell cycle arrest in cancer cells .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, although detailed data is limited.
- Neuroprotective Potential : Research indicates that related compounds in the same chemical class have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
- Lung Cancer Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of lung cancer, supporting its potential clinical application.
- Breast Cancer Cell Line Studies : In experiments using MCF-7 cells, the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate oral bioavailability (approximately 17.8%), which may limit its effectiveness unless optimized for better absorption.
Toxicity studies indicate that while the compound shows low cardiotoxicity and minimal adverse effects at therapeutic doses, further research is necessary to fully understand its safety profile .
Q & A
Basic: What are the key synthetic routes for 3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole, and what analytical techniques confirm its structure?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with cyclization to form the dioxino and benzimidazole rings. Key steps include:
- Cyclization : Formation of the dioxino ring via acid-catalyzed or thermal cyclization of diol precursors.
- Substitution : Introduction of the methyl and phenyl groups using alkylation or Friedel-Crafts reactions under controlled pH and temperature .
- Functionalization : Final modifications, such as carboxamide or sulfamoyl group additions, require nucleophilic substitution or coupling reactions .
Analytical Techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl group at C3, phenyl at C2) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Basic: How are reaction kinetics and mechanisms studied during the synthesis of this compound?
Methodological Answer:
Reaction kinetics are analyzed using:
- Time-Resolved Spectroscopy : UV-Vis or IR monitors intermediate formation and reaction progress. For example, tracking dioxino ring closure via absorbance shifts at 280–320 nm .
- Quenching Experiments : Halting reactions at intervals to isolate intermediates for NMR or MS analysis .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and activation energies for cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
